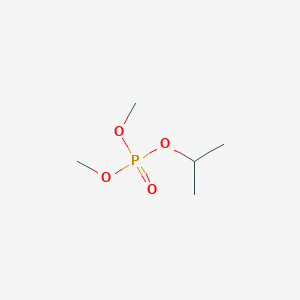

Dimethyl propan-2-yl phosphate

Description

Significance within Organophosphate Chemistry Research

Organophosphorus chemistry is a major field of study that investigates organic compounds containing phosphorus. mdpi.com These compounds are noted for their diverse applications, ranging from crucial biological molecules like DNA and RNA to industrial chemicals. wikipedia.org Organophosphate esters (OPEs), such as Dimethyl propan-2-yl phosphate (B84403), are primarily used as flame retardants, plasticizers, and lubricant additives. wikipedia.orgmdpi.com

The significance of simple alkyl phosphates like Dimethyl propan-2-yl phosphate in an academic context often relates to their use as model compounds in fundamental studies. For instance, research on the combustion of organophosphorus compounds utilizes simple molecules like trimethyl phosphate (TMP) and dimethyl methyl phosphonate (B1237965) (DMMP) as surrogates to understand the decomposition pathways and kinetics of more complex nerve agents. researchgate.net The structural simplicity of this compound makes it a suitable candidate for theoretical and experimental studies aimed at understanding the reaction mechanisms, such as hydrolysis or thermal decomposition, that are characteristic of the phosphate ester functional group.

Historical Perspectives on Phosphate Ester Research

The study of organophosphorus compounds dates back to the early 19th century. In 1820, Jean Louis Lassaigne conducted early experiments reacting phosphoric acid with alcohols, laying the groundwork for the synthesis of organophosphate compounds. mdpi.com A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) by French chemist Philippe de Clermont in 1854. mdpi.com

Throughout the 20th century, research into phosphate esters expanded dramatically. In the 1950s, production of compounds like tricresyl phosphate and triphenyl phosphate grew, driven by their use as plasticizers and, later, as gasoline additives. epa.gov This era also saw the introduction of new alkyl aryl phosphate esters. epa.gov The development of organophosphate chemistry was also heavily influenced by their application as insecticides and, notoriously, as chemical warfare agents, which spurred extensive research into their synthesis and properties. annualreviews.org The fundamental synthesis routes, such as the alcoholysis of phosphoryl chloride, were established during this period and remain a common method for producing phosphate esters like this compound today. epa.gov

Current Research Landscape and Emerging Trends

The global consumption and production of organophosphate esters have risen significantly in recent decades, partly as a replacement for regulated brominated flame retardants. mdpi.comtandfonline.com This has led to increased research focus on their environmental presence and potential health implications.

A major trend in the field is the investigation of OPEs as emerging environmental contaminants. researchgate.net Because OPEs are typically added to materials physically rather than being chemically bonded, they can leach into the environment. wikipedia.org Recent studies have focused on detecting various OPEs in air, dust, water, and soil, with a growing interest in their metabolites to better understand human exposure. mdpi.comresearchgate.net

Another significant trend is the development of more environmentally friendly and sustainable chemical solutions. This includes the creation of bio-based phosphate esters to address concerns about the persistence and toxicity of some traditional halogenated compounds. researchgate.net Furthermore, research is ongoing to improve the performance of phosphate esters in their primary applications, such as enhancing their efficiency as flame retardants and lubricants. mdpi.com There is also a focus on understanding the atmospheric chemical reactions that can transform organophosphite antioxidants into secondary organophosphate esters (SOPEs), which have been detected in various environmental samples. tandfonline.com Future research is expected to be highly multidisciplinary, exploring the complete life cycle of these compounds, from synthesis and application to their environmental fate and metabolic processes. researchgate.net

Structure

3D Structure

Properties

CAS No. |

58816-56-1 |

|---|---|

Molecular Formula |

C5H13O4P |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

dimethyl propan-2-yl phosphate |

InChI |

InChI=1S/C5H13O4P/c1-5(2)9-10(6,7-3)8-4/h5H,1-4H3 |

InChI Key |

LGHBWYKFMKMPMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(OC)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dimethyl Propan 2 Yl Phosphate

Hydrolytic Degradation Mechanisms

The hydrolytic stability of dimethyl propan-2-yl phosphate (B84403) is a critical aspect of its chemical behavior, with degradation proceeding through distinct mechanisms depending on the pH of the environment. Both acid- and base-catalyzed pathways have been investigated to elucidate the underlying reaction coordinates and influencing factors.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of phosphate esters like dimethyl propan-2-yl phosphate can proceed through several mechanistic routes. The specific pathway is often dictated by the structure of the ester and the reaction conditions.

The acid-catalyzed hydrolysis of organophosphates predominantly follows two major pathways: the AAc2 and AAl1 mechanisms. nih.gov

AAc2 (Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This pathway involves a nucleophilic attack by a water molecule on the protonated phosphorus atom, leading to the cleavage of the phosphorus-oxygen (P-O) bond. nih.gov It is a common route for the hydrolysis of many phosphate esters.

AAl1 (Acid-Catalyzed, Alkyl-Oxygen Cleavage, Unimolecular): In this mechanism, the rate-determining step does not involve water. nih.gov Instead, the protonated ester undergoes unimolecular cleavage of the carbon-oxygen (C-O) bond to form a carbocation intermediate, which then reacts with water. This pathway is favored for esters with alkyl groups that can form stable carbocations, such as the propan-2-yl (isopropyl) group.

The competition between these pathways is a key area of mechanistic investigation.

Table 1: Comparison of Acid-Catalyzed Hydrolysis Mechanisms

| Feature | AAc2 Mechanism | AAl1 Mechanism |

|---|---|---|

| Rate-Determining Step | Bimolecular (involves water) | Unimolecular (does not involve water) |

| Bond Cleavage | P-O (Acyl-Oxygen) | C-O (Alkyl-Oxygen) |

| Key Intermediate | Pentacoordinate phosphorus transition state | Carbocation |

| Favored by | Primary alkyl groups | Alkyl groups forming stable carbocations (e.g., tertiary, secondary) |

Compared to base-catalyzed hydrolysis, the influence of polar and steric effects on the acid-catalyzed pathway is generally less pronounced. nih.gov However, the structure of the alkyl groups can still direct the reaction toward a specific mechanism.

Electronic Effects: Electron-withdrawing groups attached to the phosphorus atom can increase its electrophilicity, but this effect is less significant in acid catalysis where the phosphate oxygen is already protonated, enhancing the phosphorus atom's positive charge.

Steric Effects: The size of the alkyl groups can influence the rate and mechanism. For instance, in a study comparing dialkyl phosphonates, the isopropyl derivative was found to hydrolyze faster than the methyl ester under acidic conditions. nih.gov This suggests that for an ester like this compound, the secondary isopropyl group may facilitate an AAl1 pathway due to the relative stability of the secondary carbocation, leading to a faster rate compared to an ester with only primary methyl groups.

Base-Catalyzed Hydrolysis

In alkaline media, the hydrolysis of this compound occurs via nucleophilic attack of the hydroxide (B78521) ion. The reaction can proceed through different mechanistic pathways, primarily involving nucleophilic substitution.

The base-catalyzed hydrolysis of phosphate triesters is typically a bimolecular process. The mechanism is analogous to an SN2 reaction at a saturated carbon atom. thieme-connect.delibretexts.org

BAC2 (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This is the most common pathway, involving a nucleophilic attack by the hydroxide ion on the electrophilic phosphorus atom.

SN2-like Mechanism: This process involves the backside attack of the nucleophile (hydroxide) on the phosphorus center. libretexts.orgttu.ee This leads to a pentavalent trigonal bipyramidal transition state, where the incoming nucleophile and the leaving group occupy the apical positions. libretexts.org As the new bond forms and the old bond breaks, the stereochemical configuration at the phosphorus center undergoes inversion. libretexts.orglibretexts.org This synchronous process does not involve a stable intermediate. ttu.ee

Phosphate esters present two primary electrophilic sites for nucleophilic attack: the phosphorus atom and the α-carbon atom of the alkyl groups. thieme-connect.de

Attack at Phosphorus: Nucleophilic attack at the phosphorus atom results in the cleavage of a P-O bond. This is the typical pathway for hydrolysis with strong nucleophiles like hydroxide and is considered a Type 1 process. thieme-connect.de The reaction proceeds through the SN2-like mechanism described above.

Attack at Carbon: Nucleophilic attack at the carbon substituent leads to C-O bond cleavage, with the phosphate group acting as the leaving group. thieme-connect.de This pathway is analogous to a standard SN2 reaction on the alkyl group. The prevalence of this mechanism depends on factors like the nature of the nucleophile and the structure of the alkyl group. thieme-connect.de While common for deprotection strategies using weakly basic nucleophiles like iodide or thiolate, it is generally less favored than attack at phosphorus during alkaline hydrolysis by hydroxide. thieme-connect.de

The rate of base-catalyzed hydrolysis is significantly influenced by steric and electronic factors. Steric hindrance around the phosphorus atom decreases the reaction rate, while electron-withdrawing substituents increase the electrophilicity of the phosphorus atom, enhancing reactivity. nih.gov For example, under basic conditions, methyl phosphate esters react much faster (reportedly 1000-fold) than corresponding isopropyl esters, a reversal of the trend observed in acid catalysis, highlighting the greater steric hindrance of the isopropyl group to nucleophilic attack at the phosphorus center. nih.gov

Table 2: Sites of Nucleophilic Attack in this compound

| Site of Attack | Bond Cleaved | Resulting Products | Common Nucleophiles |

|---|---|---|---|

| Phosphorus Atom | P-O (methyl or isopropyl ester link) | Dimethyl phosphate / Methyl propan-2-yl phosphate + Alcohol | Hydroxide |

| Methyl Carbon | C-O (methyl ester link) | Methyl propan-2-yl phosphate + Methanol | Iodide, Thiolate |

Neutral Hydrolysis Pathways

The hydrolysis of organophosphate triesters like this compound in a neutral aqueous environment is typically a slow process. bham.ac.uk Most organophosphate triesters are relatively stable in hydrophilic environments at a neutral pH, with estimated degradation half-lives ranging from 1.2 to 5.5 years. bham.ac.uk The generally accepted mechanism for the uncatalyzed hydrolysis of phosphate triesters proceeds via a nucleophilic substitution at the phosphorus center. In neutral hydrolysis, a water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. This process leads to the formation of a pentacoordinate trigonal bipyramidal transition state or intermediate. researchgate.net The subsequent departure of an alcohol leaving group (in this case, propan-2-ol or methanol) results in the formation of the corresponding phosphate diester, such as dimethyl phosphate or methyl propan-2-yl phosphate.

The reaction can be represented as a direct displacement mechanism (S_N2-type reaction at phosphorus), where the water molecule attacks the phosphorus center, leading to the cleavage of a P-O ester bond. researchgate.net Given the stability of these triesters, the rate of neutral hydrolysis is often negligible compared to catalyzed pathways in environmental and biological systems. nih.gov

Role of pH and Ionic Strength in Hydrolysis Kinetics

The kinetics of hydrolysis for organophosphate triesters are highly dependent on pH. While the reaction is exceedingly slow at circumneutral pH, the rate increases significantly under alkaline conditions due to the availability of the much stronger nucleophile, the hydroxide ion (OH⁻). nih.gov Studies on various organophosphate triesters demonstrate that degradation is minimal at pH 7 but accelerates as the pH becomes more basic. nih.gov

For alkyl phosphate esters, which are structurally analogous to this compound, stability is generally greater than for aryl or chlorinated phosphate esters. nih.gov However, even for these stable compounds, hydrolysis becomes a significant degradation pathway at high pH. The reaction follows a second-order rate law, dependent on the concentrations of both the phosphate ester and the hydroxide ion. nih.gov

Below is a table showing the hydrolysis half-lives of several representative organophosphate triesters at different pH values, illustrating the profound effect of pH on reaction kinetics.

| Compound | pH | Half-life (days) | Reference |

|---|---|---|---|

| Tripropyl phosphate | 13 | 47 | nih.gov |

| Triphenyl phosphate | 11 | Stable (>35 days) | nih.gov |

| Triphenyl phosphate | 13 | 0.0053 | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | 7 | Stable (>35 days) | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | 11 | ~30 | nih.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | 13 | 0.03 | nih.gov |

The ionic strength of the aqueous medium can also influence hydrolysis rates, although this effect is often less pronounced than that of pH. nih.gov According to the Debye-Hückel theory, changes in ionic strength alter the activity coefficients of the reacting species, which can affect the rate of reaction between ions. nih.gov For hydrolysis reactions involving a neutral molecule (the phosphate ester) and an ion (the hydroxide ion), the rate constant is expected to show a dependence on the ionic strength of the solution. nih.govresearchgate.net

Metal-Ion Catalyzed Hydrolysis of Phosphate Esters

Metal ions can act as potent catalysts for the hydrolysis of phosphate esters, significantly increasing reaction rates compared to the uncatalyzed reaction. nih.govmorressier.com This catalytic activity is central to the function of many metalloenzymes, such as alkaline phosphatase. libretexts.org The primary roles of the metal ion in catalysis include:

Lewis Acid Activation : The metal ion coordinates to the phosphoryl oxygen, polarizing the P=O bond and increasing the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. frontiersin.org

Nucleophile Delivery : The metal ion can coordinate a water molecule, lowering its pKa and generating a metal-bound hydroxide ion at neutral pH. This potent nucleophile is positioned for an effective intramolecular attack on the adjacent phosphorus center. libretexts.orgdergipark.org.tr

Leaving Group Stabilization : The metal ion can stabilize the negative charge that develops on the leaving group in the transition state. frontiersin.org

The catalytic mechanism of metal-ion-promoted hydrolysis is intricately linked to the coordination environment of the metal center. For the hydrolysis of phosphate diesters by metal-cyclen complexes, several mechanisms have been proposed, including Direct Attack (DA), Catalyst-Assisted (CA), and Water-Assisted (WA) pathways. frontiersin.orgresearchgate.net In the DA mechanism, a metal-bound hydroxide directly attacks the phosphorus atom. frontiersin.org

High-resolution mass spectrometry studies of hydrolysis promoted by cobalt(III) complexes indicate that the substrate first coordinates to the metal center. This is followed by an intramolecular attack on the phosphorus by a coordinated hydroxyl group, which occurs in concert with the liberation of the alcohol leaving group. tandfonline.com The coordination of the phosphate ester to the metal ion is a critical first step, bringing the substrate and the nucleophile into close proximity and facilitating the reaction. uq.edu.au

Copper(II) complexes have been extensively studied as catalysts for phosphate ester hydrolysis. morressier.com The [Cu(tmen)(OH)(OH₂)]⁺ complex (where tmen is N,N,N',N'-tetramethyl-1,2-diaminoethane) was one of the first such systems used for this purpose. dergipark.org.tr The generally accepted mechanism for hydrolysis catalyzed by Cu(II)-triazacyclononane (TACN) complexes involves the coordination of the phosphate ester to the Cu(II) center and subsequent attack by a copper-bound hydroxide ion. mdpi.com

The catalytic efficiency can be substantial. For instance, a Dowex-supported Cu(II)(tmen) complex was found to increase the pseudo-first-order rate constant for the hydrolysis of diethyl-p-nitrophenyl phosphate by a factor of 222 at pH 8.0. dergipark.org.trresearchgate.net The catalytic activity is dependent on the specific ligands coordinated to the Cu(II) ion, which influence the geometry and Lewis acidity of the metal center. mdpi.com Studies using various Cu(II) complexes have demonstrated rate enhancements of several orders of magnitude over the uncatalyzed reaction. dergipark.org.trpsu.edu

Photolytic Transformation Pathways

In addition to hydrolysis, organophosphate esters can be degraded through photolytic pathways. acs.org Photodegradation in the environment is a crucial transformation process for many organic compounds. nih.gov This can occur through direct photolysis, where the molecule itself absorbs solar radiation, or indirect photolysis, which is mediated by other light-absorbing substances that generate reactive species. nih.gov

Direct photolysis occurs when a molecule absorbs light at a wavelength present in the solar spectrum on the Earth's surface (λ > 290 nm). nih.gov This absorption of energy can promote the molecule to an excited electronic state, leading to chemical reactions such as bond cleavage. researchgate.net For organophosphate triesters, photolytic degradation can result in the cleavage of the P-O-C or O-C bonds. bham.ac.uknih.gov

The primary photodegradation products of alkyl phosphate triesters are often the corresponding diester derivatives, formed via dealkylation. bham.ac.uk For example, studies have shown that tris(2-butoxyethyl) phosphate (TBOEP) can be photodegraded to bis(2-butoxyethyl) phosphate (BBOEP). bham.ac.uk This transformation suggests that a likely pathway for this compound would be the loss of either a methyl or an isopropyl group to form the corresponding diester. The exact mechanism can involve homolytic cleavage of the ester bond to generate radical intermediates. nih.gov Photocatalytic degradation, for example on the surface of TiO₂, can also occur, where UV illumination generates highly reactive oxygen species (such as hydroxyl radicals) that attack and oxidize the organophosphate molecule. researchgate.netsemanticscholar.org

Photosensitized Degradation Processes

The photosensitized degradation of organophosphorus compounds, such as this compound, often involves the use of a photocatalyst that can generate reactive species upon irradiation with light. Studies on analogous compounds, like dimethyl methylphosphonate (B1257008) (DMMP), show that titanium dioxide (TiO2) is a common photocatalyst used for this purpose. When TiO2 is irradiated with UV light, it promotes the degradation of adsorbed DMMP. nih.govresearchgate.net The process occurs in a stepwise fashion, leading to the breakdown of the parent molecule into simpler products. nih.govresearchgate.net The reactivity of the catalyst can, however, be inhibited by the accumulation of surface-bound phosphonate (B1237965) products, which can poison the catalyst surface. nih.govresearchgate.net

Identification of Photodegradation Products

The photodegradation of organophosphates like this compound results in a series of smaller, more oxidized products. Research on the closely related compound dimethyl methylphosphonate (DMMP) using TiO2 as a photocatalyst has identified the primary degradation products. The process involves a stepwise oxidation pathway. nih.gov The initial intermediate is typically a monoester, which is formed through the loss of one of the alkyl groups. researchgate.net This intermediate is subsequently converted to the corresponding phosphonic acid. nih.govresearchgate.netresearchgate.net Through continued irradiation and oxidation, the phosphonic acid is ultimately broken down into inorganic phosphate (PO₄³⁻), water (H₂O), and carbon dioxide (CO₂). nih.govresearchgate.net

| Parent Compound (Analog) | Intermediate Products | Final Products |

| Dimethyl methylphosphonate (DMMP) | Methylphosphonic acid | Phosphate (PO₄³⁻), Water (H₂O), Carbon Dioxide (CO₂) |

Oxidative Chemical Transformations

Radical-mediated Oxidation Pathways

The oxidation of this compound can proceed through pathways involving highly reactive radical species. A primary mechanism in these transformations is hydrogen abstraction. researchgate.netacs.org In this process, a radical initiator, such as a hydroxyl radical, removes a hydrogen atom from one of the alkyl ester chains of the phosphate molecule. researchgate.netacs.org This creates a carbon-centered radical on the organophosphate. researchgate.netacs.org This newly formed radical is highly reactive and can subsequently react with molecular oxygen. This reaction leads to the formation of phosphonic acid monoesters, representing a major route for the degradation of the parent compound. acs.org Studies on similar phosphonates confirm that this hydrogen abstraction pathway is a dominant mechanism over other potential reactions like electron abstraction or radical addition. acs.org

Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), play a crucial role in the degradation of organophosphorus compounds. The hydroxyl radical is a powerful oxidizing agent that readily reacts with these compounds. researchgate.netacs.org Kinetic studies on dimethyl methylphosphonate (DMMP), a structural analog, have determined the rate constant for its reaction with hydroxyl radicals to be (2 ± 1) × 10⁸ M⁻¹ s⁻¹. researchgate.netacs.org The primary reaction mechanism is the abstraction of a hydrogen atom from the ester chain, which initiates the degradation cascade. researchgate.netacs.org This makes the presence of hydroxyl radicals a key factor in the oxidative decomposition of compounds like this compound in both engineered water treatment systems and natural aquatic environments. nih.gov

| Reactive Species | Reaction with DMMP (Analog) | Rate Constant (M⁻¹ s⁻¹) |

| Hydroxyl Radical (•OH) | Hydrogen Abstraction | (2 ± 1) × 10⁸ |

| Hydrated Electron (e⁻aq) | No appreciable reaction | N/A |

| Superoxide Anion Radical (O₂⁻•) | No appreciable reaction | N/A |

Enzymatic Reactivity and Biocatalysis

Phosphoesterase-Mediated Cleavage

Enzymes, particularly phosphoesterases, are capable of catalyzing the cleavage of the phosphoester bonds in molecules like this compound. This biocatalytic process is a key mechanism in the metabolism of organophosphate compounds in biological systems. Esterase-mediated cleavage involves the enzymatic hydrolysis of the ester linkage, which results in the release of an alcohol (in this case, propan-2-ol) and the corresponding phosphorylated intermediate. nih.gov This strategy is often exploited in the design of phosphate and phosphonate prodrugs, where ester groups are attached to a parent drug to improve its membrane permeability. nih.gov Once inside the cell, cellular esterases cleave these ester groups to release the active drug. nih.gov This enzymatic process highlights a significant pathway for the biological transformation and breakdown of such phosphate esters.

Insufficient Information Available for this compound

Following a thorough review of available scientific literature, it has been determined that there is insufficient public data to generate an article on the "" that specifically addresses the requested subsections on organophosphate hydrolase activity and the mechanistic aspects of its biotransformation.

Searches for "this compound," also known as dimethyl isopropyl phosphate, did not yield specific research findings related to its enzymatic hydrolysis by organophosphate hydrolases or detailed pathways of its biotransformation. The existing research on organophosphate hydrolases and biotransformation primarily focuses on more common organophosphate compounds, such as pesticides and nerve agents like paraoxon (B1678428) and sarin. While general mechanisms of organophosphate metabolism are understood, applying these generalities to this compound without specific experimental data would be speculative and fall outside the required scope of a scientifically accurate and detailed article.

The provided outline, with its specific focus on:

Mechanistic Aspects of Biotransformation

requires dedicated studies on this particular compound. Without such studies, it is not possible to provide detailed research findings or data tables as requested. The information necessary to fulfill the user's request is not present in the accessible scientific domain.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of organic compounds, providing the necessary separation from complex matrices prior to detection. For a compound with the polarity and volatility of Dimethyl propan-2-yl phosphate (B84403), both gas and liquid chromatography offer viable and powerful approaches.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. The selection of an appropriate detector is crucial for achieving high sensitivity and selectivity.

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, offering a response that is approximately 100,000 times greater for these elements compared to hydrocarbons. srigc.com This selectivity makes it an excellent choice for the analysis of Dimethyl propan-2-yl phosphate in complex environmental or biological samples, as it minimizes interference from the sample matrix. srigc.com The detector operates by utilizing a thermionic bead coated with an alkali salt, which promotes the ionization of nitrogen- and phosphorus-containing molecules within a hydrogen plasma. srigc.com For the analysis of alkyl phosphates, comprehensive two-dimensional gas chromatography with NPD (GC×GC-NPD) has been shown to provide trace speciation and quantification in challenging matrices like petroleum samples. rsc.orgnih.gov This advanced technique enhances separation by using two columns with different stationary phases, effectively separating the target analytes from co-eluting species. rsc.org

Flame Photometric Detector (FPD): The FPD is another highly selective detector for sulfur- and phosphorus-containing compounds. epa.gov It operates by detecting the chemiluminescent emissions of phosphorus species in a hydrogen-rich flame. When phosphorus compounds are introduced into the flame, they emit light at a characteristic wavelength (around 526 nm), which is then detected by a photomultiplier tube. This provides a high degree of selectivity, making the FPD a robust option for the trace analysis of organophosphate pesticides and related compounds. nih.goviaea.orgthaiscience.info Programmed temperature capillary column gas chromatography with an FPD set to phosphorus mode is a common approach for determining residues of organophosphates. nih.goviaea.org

A comparison of typical GC parameters for the analysis of related organophosphorus compounds is presented in Table 1.

Table 1: Illustrative GC Parameters for Organophosphorus Compound Analysis

| Parameter | Setting for NPD | Setting for FPD |

|---|---|---|

| Column | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.gov |

| Carrier Gas | Helium or Nitrogen srigc.com | Helium nih.gov |

| Inlet Temperature | 250 °C | 220 - 250 °C thaiscience.info |

| Detector Temperature | 250 - 300 °C | 250 °C nih.gov |

| Oven Program | Example: 100°C, ramp at 25°C/min to 180°C, then 4°C/min to 200°C, then 10°C/min to 250°C nih.gov | Example: 100°C, ramp at 25°C/min to 180°C, then 4°C/min to 200°C, then 10°C/min to 250°C nih.gov |

Liquid chromatography is particularly advantageous for the analysis of more polar and thermally labile organophosphate esters that may not be amenable to GC analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the separation of a broad range of organic molecules. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). chromatographyonline.com For organophosphates, RP-HPLC can be effective, often coupled with UV-VIS detection. ijcmas.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds are retained longer on the column. For a compound like this compound, optimization of the mobile phase composition would be key to achieving adequate retention and separation from other components in a sample. chromatographyonline.comijcmas.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for the separation of highly polar compounds. hplc.euthermofisher.com It utilizes a polar stationary phase (such as silica (B1680970) or a zwitterionic phase) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). thermofisher.commerckmillipore.com This technique establishes a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. thermofisher.com HILIC is particularly well-suited for the analysis of polar organophosphorus compounds and their metabolites, offering better retention than RP-HPLC for such analytes. hplc.eunih.govnih.gov

The selection between RP-HPLC and HILIC would depend on the specific analytical challenge and the polarity of potential co-contaminants. A summary of considerations for LC method selection is provided in Table 2.

Table 2: Comparison of LC Separation Techniques for Organophosphates

| Technique | Stationary Phase | Mobile Phase | Elution Order | Best Suited For |

|---|---|---|---|---|

| RP-HPLC | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Polar compounds elute first | Moderately polar to nonpolar organophosphates |

| HILIC | Polar (e.g., Silica, Zwitterionic) | High organic content with some aqueous component | Nonpolar compounds elute first | Highly polar organophosphates and their metabolites |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) coupled with a chromatographic separation technique provides a powerful tool for both the identification and precise quantification of target analytes.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of organophosphate esters in various environmental matrices. chromatographyonline.comchromatographyonline.comykcs.ac.cn After separation on the GC column, the analyte molecules are ionized, typically through electron impact (EI) ionization, which generates a unique fragmentation pattern (mass spectrum) that can be used for definitive identification. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, high sensitivity and selectivity can be achieved for quantification. mdpi.com For compounds like di-isopropyl methyl phosphonate (B1237965) (DIMP), a structural analog of sarin, GC-MS has been shown to be an effective method for identification and quantification with low limits of detection. mdpi.com

LC-MS is the method of choice for polar, non-volatile, or thermally labile organophosphorus compounds. mdpi.com The interface between the LC and the MS, the ionization source, is a critical component. Electrospray ionization (ESI) is a common ionization technique used for organophosphate analysis, as it is a soft ionization method that typically produces a protonated molecule ([M+H]+), providing molecular weight information. hplc.eumdpi.com High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, coupled with LC can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of fragmentation pathways. mdpi.comnih.gov

Tandem mass spectrometry, particularly when coupled with ultra-high-performance liquid chromatography (UHPLC), represents the state-of-the-art for trace quantitative analysis. A triple quadrupole (QqQ) mass spectrometer is often used in multiple reaction monitoring (MRM) mode. doaj.org In this mode, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides an exceptionally high degree of selectivity and sensitivity, significantly reducing background noise and matrix effects. epa.govtandfonline.com UHPLC-MS/MS methods have been successfully developed for the determination of a wide range of organophosphate esters in various samples, achieving low limits of detection and good recoveries. doaj.orgnih.govnih.gov

A summary of mass spectrometric techniques is presented in Table 3.

Table 3: Overview of Mass Spectrometric Techniques for Organophosphate Analysis

| Technique | Ionization Method | Key Advantages | Typical Application |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Provides structural information through fragmentation patterns, good for volatile compounds. | Identification and quantification of volatile and semi-volatile organophosphates. |

| LC-MS | Electrospray Ionization (ESI) | Suitable for polar and thermally labile compounds, provides molecular weight information. | Analysis of a broad range of organophosphates, including polar metabolites. |

| UHPLC-QqQ-MS/MS | Electrospray Ionization (ESI) | Exceptional selectivity and sensitivity, minimizes matrix effects, ideal for quantification. | Trace-level quantification of organophosphates in complex matrices. |

Spectroscopic Characterization

Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular structure and chemical environment of the atoms within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for characterizing organophosphate esters like this compound, providing specific information about the hydrogen, carbon, and phosphorus nuclei.

¹H NMR: The proton NMR spectrum provides information on the structure's hydrogen atoms. For this compound, the following signals are expected:

A doublet for the six methyl protons (-CH₃) of the isopropyl group, appearing further upfield. The signal is split into a doublet by the adjacent methine proton.

A doublet for the six protons of the two methoxy (B1213986) groups (-OCH₃) attached to the phosphorus atom. This signal is split into a doublet due to coupling with the phosphorus-31 nucleus. In phosphoethoxy pesticides, the methyl resonance is typically around 1.4 ppm (δ). researchgate.net

A multiplet (specifically a septet or doublet of septets) for the single methine proton (-CH) of the isopropyl group, located downfield from the methyl signals. This complexity arises from coupling to the six methyl protons and the phosphorus-31 nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The expected signals for this compound are:

A signal for the two equivalent methyl carbons of the isopropyl group.

A signal for the methine carbon of the isopropyl group.

A signal for the two equivalent methoxy carbons, which would likely appear as a doublet due to coupling with the phosphorus nucleus. In similar compounds, the chemical shifts of carbons are influenced by their proximity to electronegative oxygen atoms. docbrown.info

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom. huji.ac.il For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for phosphate esters typically falls within a characteristic range. youtube.comresearchgate.net For comparison, the ³¹P chemical shift for dimethyl phosphate (DMP) is reported to be around 2.8 ppm. rsc.org The exact shift is influenced by factors such as the electronegativity of the substituent groups and bond angles. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | Isopropyl -CH₃ | ~1.3 | Doublet (d) | ³JHH ≈ 6-7 Hz |

| ¹H | Methoxy -OCH₃ | ~3.8 | Doublet (d) | ³JPH ≈ 11-16 Hz researchgate.net |

| ¹H | Isopropyl -CH | ~4.7 | Multiplet (m) or Doublet of Septets | ³JHH ≈ 6-7 Hz, ³JPH variable |

| ¹³C | Isopropyl -CH₃ | ~24 | Singlet or Doublet | ³JPC variable |

| ¹³C | Methoxy -OCH₃ | ~54 | Doublet (d) | ²JPC ≈ 6-7 Hz rsc.org |

| ¹³C | Isopropyl -CH | ~70 | Doublet (d) | ²JPC variable |

| ³¹P | Phosphate | -5 to +5 | Singlet (proton-decoupled) | N/A |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the vibrations of its key functional groups.

P=O Stretching: A very strong and characteristic absorption band is expected for the phosphoryl group stretch, typically appearing in the region of 1250-1300 cm⁻¹. researchgate.net

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected. These usually result in strong absorptions in the 1000-1100 cm⁻¹ and 740-840 cm⁻¹ regions, respectively.

C-H Stretching and Bending: Vibrations associated with the methyl and methine C-H bonds will appear in their usual regions: stretching vibrations around 2850-3000 cm⁻¹ and bending vibrations around 1370-1470 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. For this compound, the symmetric stretching of the non-bridging phosphate oxygens (νs(PO₂)) would yield a strong and characteristic Raman signal, typically observed around 964 cm⁻¹. nih.govcopernicus.org The P-O-C symmetric stretches are also expected to be Raman active.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|---|

| P=O Stretch | Phosphoryl | 1250 - 1300 | IR | Strong |

| P-O-C Asymmetric Stretch | Alkoxy Phosphate | 1000 - 1100 | IR | Strong |

| P-O-C Symmetric Stretch | Alkoxy Phosphate | 740 - 840 | IR, Raman | Medium-Strong |

| C-H Stretch | Methyl/Methine | 2850 - 3000 | IR, Raman | Medium-Strong |

| C-H Bend | Methyl/Methine | 1370 - 1470 | IR | Medium |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is critical for accurately quantifying this compound in complex environmental and biological matrices. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of organophosphate esters from aqueous samples. researchgate.net The method involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

Common SPE sorbents for organophosphate esters include reversed-phase materials like ENVI-18 (a styrene-divinylbenzene polymer) and multi-walled carbon nanotubes. nih.govgithub.io The choice of elution solvent is crucial for achieving high recovery; mixtures such as dichloromethane (B109758) in acetonitrile have been used effectively. researchgate.net Magnetic SPE (MSPE) is a newer variation that uses magnetic nanoparticles as the sorbent, simplifying the separation of the sorbent from the sample solution. researchgate.net

Table 3: Typical Parameters for Solid-Phase Extraction of Organophosphate Esters

| Parameter | Common Materials/Conditions | Matrix | Reference |

|---|---|---|---|

| Sorbent Type | ENVI-18, Oasis HLB, Multi-walled Carbon Nanotubes (MWCNTs) | Water, Fall Protection Equipment | github.ioresearchgate.net |

| Conditioning Solvent | Acetonitrile, Ultrapure Water | General | github.io |

| Elution Solvent | Ethyl Acetate, Dichloromethane/Acetonitrile | Water | researchgate.net |

| Typical Recovery | 71.6% - 114% | Fall Protection Equipment | github.io |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. orgchemres.org For organophosphate esters in aqueous samples, solvents like hexane (B92381) are used. libretexts.org However, traditional LLE can be time-consuming and require large volumes of organic solvents, which can be toxic and flammable. libretexts.orgepfl.ch

A modern variation is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of an extraction solvent and a disperser solvent. This mixture is injected into the aqueous sample, forming a cloudy solution with a large surface area that facilitates rapid extraction of the analyte into the fine droplets of the extraction solvent. epfl.ch

Pressurized Fluid Extraction and Microwave-Assisted Extraction

For solid and semi-solid matrices like soil, sediment, and dust, more rigorous extraction techniques are required.

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (e.g., 50-150°C) and pressures (e.g., 1500 psi). github.io These conditions increase the efficiency and speed of the extraction process, allowing for significantly reduced solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.gov The extraction efficiency of organophosphate esters can be influenced by temperature, with optimal recoveries often achieved between 60°C and 100°C. github.io PFE has been successfully applied to extract organophosphate esters from sediments and other solid samples with recoveries ranging from 82.3% to 108.9%. rsc.org

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the extraction solvent in a closed vessel, accelerating the transfer of analytes from the sample matrix into the solvent. nih.gov Key parameters influencing MAE efficiency include the choice of solvent, temperature, and extraction time. Acetone has been shown to be a highly efficient solvent for extracting organophosphate flame retardants from dust. huji.ac.ilnih.gov MAE can achieve extraction yields similar to those of Soxhlet extraction but in a fraction of the time (e.g., 10 minutes) and with less solvent. rsc.orgnih.gov

Table 4: Parameters for PFE and MAE of Organophosphate Esters from Solid Matrices

| Technique | Parameter | Typical Value/Solvent | Matrix | Reference |

|---|---|---|---|---|

| PFE/ASE | Solvent | Acetonitrile, Water/Acetonitrile (75:25) | Fall Protection Equipment, Sediment | github.io |

| PFE/ASE | Temperature | 80 - 90 °C | Fall Protection Equipment, Sediment | github.io |

| PFE/ASE | Time | 5 min per cycle | Fall Protection Equipment, Sediment | github.io |

| MAE | Solvent | Acetone, Methanol | Dust, Air Filters | rsc.orgnih.gov |

| MAE | Temperature | 110 - 130 °C | Air Filters, Dust | rsc.orgnih.gov |

| MAE | Time | 10 min | Air Filters | rsc.org |

Derivatization Strategies for Enhanced Analysis

For the analysis of polar and nonvolatile compounds like this compound, derivatization is a critical sample preparation step, particularly for gas chromatography-mass spectrometry (GC-MS). youtube.comrsc.org The primary objective of derivatization is to chemically modify the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. researchgate.netuin-malang.ac.id The acidic proton of the phosphate group in this compound makes it unsuitable for direct GC analysis, necessitating its conversion into a more volatile and less polar derivative. rsc.org Common strategies employed for organophosphates include silylation and alkylation.

Silylation

Silylation is one of the most prevalent derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl group in the phosphonic acid moiety of dialkyl phosphates. researchgate.netidc-online.com This process involves the replacement of the acidic proton with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. rsc.orgidc-online.com

Silylating Reagents and Derivative Properties

Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). uin-malang.ac.ididc-online.com

BSTFA reacts with the analyte to form a TMS derivative. While effective, TMS derivatives can sometimes exhibit lower stability towards hydrolysis compared to their TBDMS counterparts. registech.com

MTBSTFA forms a TBDMS derivative. These derivatives are known for their enhanced hydrolytic stability, which is advantageous during sample preparation and analysis. idc-online.comregistech.com Furthermore, TBDMS derivatives often produce characteristic and easily interpretable mass spectra upon electron ionization (EI), which aids in structural confirmation. idc-online.com

The derivatization reaction can be performed by heating the sample with the silylating reagent in a suitable solvent or by using an online technique known as injection port silylation (IPS), where the reaction occurs within the hot GC injector. uin-malang.ac.idaustinpublishinggroup.com IPS is a rapid and efficient method that minimizes sample handling and the use of solvents. austinpublishinggroup.com Research on the analysis of dialkyl phosphates in petroleum samples has demonstrated that derivatization to their corresponding TMS esters, followed by GC separation, is an effective analytical approach. rsc.org

| Strategy | Reagent | Abbreviation | Derivative Formed | Key Advantages | Typical Application |

|---|---|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Increases volatility for GC analysis. uin-malang.ac.id | GC-MS analysis of polar metabolites. youtube.com |

| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) Ester | Forms derivatives with high hydrolytic stability and specific mass fragmentation. idc-online.comregistech.com | GC-MS and LC-MS analysis of polar and unstable compounds. idc-online.comresearchgate.netnih.gov |

| Alkylation | Pentafluorobenzyl Bromide | PFB-Br | Pentafluorobenzyl (PFB) Ester | Creates highly volatile and electron-capturing derivatives for sensitive detection. nih.govresearchgate.net | Highly sensitive analysis by GC-ECD or GC-MS (NICI). nih.gov |

Alkylation with Pentafluorobenzyl Bromide

Alkylation is another robust derivatization method for acidic compounds. Pentafluorobenzyl bromide (PFB-Br) is a highly effective and versatile reagent used for the analysis of various nucleophiles, including inorganic anions and dialkyl organophosphates. nih.govresearchgate.net The reaction involves the substitution of the bromide atom by the anionic phosphate, forming a pentafluorobenzyl (PFB) ester. nih.gov

The resulting PFB derivatives possess several advantageous physicochemical properties:

High Volatility and Thermal Stability: PFB esters are generally stable and volatile, making them well-suited for GC analysis. nih.govresearchgate.net

Enhanced Detectability: The pentafluorobenzyl group is strongly electron-capturing. nih.gov This property makes the derivatives highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. It also facilitates highly sensitive analysis using GC-MS with negative-ion chemical ionization (NICI), as the fluorinated group readily captures electrons to form stable negative ions. nih.gov

This derivatization technique has been successfully applied to the qualitative and quantitative analysis of dialkyl organophosphates in various biological matrices, highlighting its utility for trace-level detection. nih.gov

Computational and Theoretical Studies of Dimethyl Propan 2 Yl Phosphate

Molecular Simulation Techniques5.2.1. Molecular Dynamics Simulations

Free Energy Sampling Methods

Computational chemistry provides powerful tools for exploring the thermodynamics of chemical reactions in complex environments, such as in aqueous solution. For organophosphates like Dimethyl propan-2-yl phosphate (B84403), understanding reaction pathways, such as hydrolysis, requires an accurate description of the free-energy surface. Free energy sampling methods are employed to calculate the potential of mean force (PMF) along a reaction coordinate, revealing the energy barriers (activation energies) and the relative stability of reactants, intermediates, and products. semanticscholar.orgresearchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) has emerged as a particularly effective approach. nih.gov In this method, the reacting species (e.g., the phosphate ester and a nucleophile like water or hydroxide) are treated with a high level of quantum mechanical theory (like Density Functional Theory, DFT), while the surrounding solvent molecules are described by a simpler molecular mechanics force field. This multiscale approach provides a balance between accuracy and computational feasibility, allowing for the simulation of reactions in a realistic, explicit solvent environment.

Techniques such as constrained molecular dynamics or umbrella sampling are used to explore the conformational space along a chosen reaction coordinate (e.g., the distance between the nucleophile and the phosphorus atom). By systematically sampling the system at different points along this coordinate, a free energy profile can be constructed. nih.gov These calculations are computationally demanding but essential for quantifying the energetic landscape of reactions like phosphate ester hydrolysis, which are fundamental to many biological processes. nih.govnih.gov The resulting free-energy surfaces provide critical insights that are difficult to obtain through experimental means alone.

Elucidation of Reaction Mechanisms via Computational Models

The transition state (TS) is a fleeting, high-energy configuration along the reaction pathway that represents the point of maximum energy, or the "point of no return." acs.org Its structure and energy determine the kinetic feasibility of a reaction. Computationally, locating and characterizing a transition state is a critical step in understanding a reaction mechanism. For reactions involving Dimethyl propan-2-yl phosphate, such as nucleophilic substitution at the phosphorus center, computational models are used to find the geometry of the TS.

This is achieved through algorithms that search for a first-order saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. youtube.com Once a candidate TS structure is located, its identity is confirmed by performing a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. spectral.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

Below is a hypothetical table of key geometric parameters and the characteristic imaginary frequency for the transition state of a hydroxide-mediated hydrolysis of this compound, as would be determined by DFT calculations.

| Parameter | Description | Calculated Value |

|---|---|---|

| P–Onucleophile Distance | Bond length between phosphorus and the incoming hydroxide (B78521) oxygen. | 2.15 Å |

| P–Oleaving group Distance | Bond length between phosphorus and the oxygen of the leaving isopropoxy group. | 2.25 Å |

| Onucleophile–P–Oleaving group Angle | Angle defining the approach of the nucleophile relative to the leaving group. | 175.5° |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -350 cm-1 |

After a transition state has been successfully located and verified, its connection to the corresponding reactants and products must be confirmed. This is accomplished through Reaction Coordinate Analysis, most commonly via an Intrinsic Reaction Coordinate (IRC) calculation. spectral.com An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

By following this path, chemists can computationally verify that the calculated transition state indeed connects the intended reactants and products, ensuring the model accurately represents the reaction of interest. The analysis provides a detailed visualization of the geometric changes that occur throughout the reaction, such as bond formation and breakage. researchgate.net For a reaction like the hydrolysis of this compound, the IRC would trace the approach of the water or hydroxide nucleophile, the formation of a pentacoordinate intermediate or transition state, and the subsequent departure of the isopropoxy leaving group. This allows for a definitive characterization of the mechanism as either a concerted (one-step) or a stepwise process.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Theoretical calculations are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and identification of molecules. Density Functional Theory (DFT) is a common method for predicting both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with reasonable accuracy. prime-avenue.comrsc.org

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. arxiv.org By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical IR spectrum can be generated. This is particularly useful for identifying characteristic functional group vibrations, such as the P=O stretch, P-O-C stretches, and various C-H bending and stretching modes.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| P=O Stretch | 1275 - 1295 | Strong absorption from the phosphoryl group. |

| P-O-C (Alkyl) Stretch | 1020 - 1050 | Strong, characteristic absorption for phosphate esters. |

| C-H (Isopropyl) Bend | 1370 - 1390 | Characteristic bending of the gem-dimethyl groups. |

| C-H Stretch | 2850 - 3000 | Stretching vibrations of methyl and methine groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is another powerful application of computational chemistry. rsc.org Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ³¹P). These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) or phosphoric acid. rsc.orguni-muenchen.de Such predictions are invaluable for assigning experimental spectra and confirming molecular structures.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ³¹P | Phosphate | -2.5 to +1.0 |

| ¹H | -O-CH₃ | ~3.7 (doublet, JHP ≈ 11 Hz) |

| -CH(CH₃)₂ | ~4.7 (multiplet), ~1.3 (doublet) | |

| ¹³C | -O-CH₃ | ~54.0 |

| -CH(CH₃)₂ | ~72.0 (CH), ~24.0 (CH₃) |

To understand and predict the chemical reactivity of a molecule, computational chemists employ descriptors derived from electronic structure calculations. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such descriptors that provide insight into a molecule's reactive sites.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential projected onto the electron density surface of a molecule. uni-muenchen.de It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). Electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the phosphoryl oxygen atom due to the lone pairs, making it a prime site for interaction with electrophiles or hydrogen bond donors. Conversely, the phosphorus atom would be at the center of a more positive potential region, indicating its susceptibility to attack by nucleophiles.

Fukui Functions: While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites within a molecule. nih.govresearchgate.net Based on conceptual DFT, the Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atoms. The function f⁺ indicates the propensity of a site to accept an electron (reactivity towards a nucleophile), while f⁻ indicates its propensity to donate an electron (reactivity towards an electrophile). beilstein-archives.org A higher value implies greater reactivity for that type of attack. For this compound, the phosphorus atom is expected to have a high f⁺ value, confirming its electrophilic nature, while the phosphoryl oxygen would have a high f⁻ value, highlighting its nucleophilic/basic character.

| Atom | Description | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

|---|---|---|---|

| P | Phosphorus Center | 0.25 | 0.05 |

| O (P=O) | Phosphoryl Oxygen | 0.08 | 0.22 |

| O (P-O-C) | Ester Oxygens | 0.06 | 0.15 |

Environmental Transformation and Occurrence of Organophosphate Esters

Biotic Degradation Pathways

Biotic degradation, driven by living organisms, is a critical route for the transformation of OPEs in the environment. Microorganisms, in particular, play a central role in breaking down these compounds.

Microbial degradation is considered a highly significant step in the detoxification and elimination of OPEs from soil and aquatic systems. oup.comoup.com A wide variety of microorganisms, including numerous bacterial and some fungal species, have been identified that can degrade these compounds. oup.comoup.com

These microbes can utilize OPEs as a source of essential nutrients, primarily phosphorus, and in some cases, as a source of carbon for growth. vliz.beebrary.net For instance, in phosphorus-limited marine environments, the presence of OPEs can relieve phosphorus stress on microbial communities, indicating their use as a nutrient source. vliz.be Studies on coastal sediments have demonstrated that microbial communities significantly enhance the degradation rate of OPEs compared to abiotic processes alone, with half-lives under biotic conditions being substantially shorter. nih.gov

For Dimethyl propan-2-yl phosphate (B84403), it is expected that soil and water microorganisms would be capable of cleaving its ester bonds to access the phosphate. The primary mechanism for this is enzymatic hydrolysis. oup.com

Table 3: Microbial Degradation of Organophosphate Esters

| Environment | Microorganism Type | Key Findings | Reference |

|---|---|---|---|

| Soil and Water | Various bacteria (e.g., Flavobacterium sp.) and fungi | Can degrade a wide range of OPEs in liquid cultures and soil systems. | oup.comoup.com |

| Seawater | Natural microbial communities (e.g., Flavobacteria) | OPEs can serve as a phosphorus source, especially under P-limited conditions. | vliz.be |

| Coastal Sediments | Natural microbial assemblages | Biotic degradation is significantly faster than abiotic hydrolysis, with half-lives of 16.8 to 46.8 days. | nih.gov |

The microbial degradation of OPEs is mediated by specific enzymes. The most prominent group of enzymes involved in this process are the phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPHs). nih.govnih.gov

These enzymes catalyze the hydrolysis of the ester bonds in a wide variety of organophosphorus compounds. oup.comnih.gov PTEs exhibit broad substrate specificity, enabling them to act on numerous OPEs, including pesticides and chemical warfare agents. tamu.edu The catalytic mechanism typically involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O bond. tamu.eduresearchgate.net

Enzymes like the PTE from the bacterium Pseudomonas diminuta have been extensively studied and are known to efficiently hydrolyze various organophosphates. tamu.edutamu.edu It is highly likely that such enzymes present in environmental microorganisms would recognize and hydrolyze Dimethyl propan-2-yl phosphate. The biotransformation would result in the formation of a dialkyl phosphate (e.g., dimethyl phosphate or methyl isopropyl phosphate) and the corresponding alcohol (isopropanol or methanol), which can then be further utilized by microorganisms. oup.com In some bacteria, such as Klebsiella aerogenes, specific phosphomonoesterases and diesterases have been reported that can degrade methyl and dimethyl phosphates, respectively. oup.com

Identification and Characterization of Environmental Metabolites and Transformation Products

The environmental transformation of organophosphate esters is primarily driven by biotic and abiotic degradation processes, including hydrolysis, photodegradation, and microbial biodegradation. scielo.org.mxmdpi.com For this compound, these processes are expected to yield a series of dealkylated metabolites.

Hydrolysis, a key abiotic degradation pathway for OPEs, involves the cleavage of the ester bonds. thieme-connect.deutexas.edu For this compound, this would likely occur in a stepwise manner. The initial hydrolysis would result in the formation of either Methyl propan-2-yl phosphate and methanol, or Dimethyl phosphate and isopropanol, depending on which ester bond is cleaved first. Subsequent hydrolysis of the intermediate dialkyl phosphate would lead to the formation of Monomethyl phosphate or Mono-isopropyl phosphate , and ultimately to inorganic phosphate. The rate of hydrolysis is influenced by pH and temperature, with alkaline conditions generally favoring the reaction. biotechrep.ircdnsciencepub.com

Microbial biodegradation is a significant pathway for the breakdown of OPEs in soil and aquatic environments. scielo.org.mxbiotechrep.ir Various microorganisms possess enzymes, such as phosphotriesterases, that can hydrolyze the P-O-C ester bonds. biotechrep.iroup.com This enzymatic degradation follows a similar pathway to chemical hydrolysis, resulting in the formation of dialkyl and monoalkyl phosphate metabolites. For example, studies on trimethyl phosphate have shown that its primary urinary metabolite is dimethyl phosphate. nih.gov It is therefore highly probable that microbial action on this compound would produce methyl propan-2-yl phosphate, dimethyl phosphate, and their respective monoalkyl derivatives.

In the atmosphere, the primary transformation process for OPEs is through gas-phase reactions with photochemically produced hydroxyl radicals (•OH). nih.govnih.gov The atmospheric half-life for trimethyl phosphate due to this reaction is estimated to be around 52 hours. nih.gov Similar reactions would be expected for this compound, leading to its degradation and the formation of various oxidation products, although specific transformation products from this pathway have not been widely characterized for short-chain alkyl OPEs. acs.org

Table 1: Predicted Metabolites and Transformation Products of this compound

| Precursor Compound | Transformation Process | Predicted Metabolite/Product |

|---|---|---|

| This compound | Hydrolysis / Biodegradation | Methyl propan-2-yl phosphate |

| This compound | Hydrolysis / Biodegradation | Dimethyl phosphate |

| Methyl propan-2-yl phosphate | Hydrolysis / Biodegradation | Monomethyl phosphate |

| Methyl propan-2-yl phosphate | Hydrolysis / Biodegradation | Mono-isopropyl phosphate |

This table is illustrative and based on the general transformation pathways of short-chain alkyl OPEs due to a lack of specific data for this compound.

Occurrence and Distribution Patterns of Organophosphate Esters in Environmental Matrices

While specific data on the occurrence of this compound is not available in the reviewed literature, the general distribution patterns of analogous short-chain alkyl OPEs like trimethyl phosphate (TMP) and triethyl phosphate (TEP) have been documented. tandfonline.comresearchgate.net These compounds are detected in various environmental compartments, reflecting their widespread use and mobility. mdpi.comresearchgate.net

Aquatic Environments

Short-chain alkyl OPEs are frequently detected in aquatic environments, including surface water, wastewater, and drinking water, owing to their relatively high water solubility. nih.gov For instance, studies on municipal wastewater treatment plants have shown the presence of both TMP and TEP, with concentrations in the ng/L range. tandfonline.comresearchgate.nettandfonline.com In a study of 23 source water sites in China, TEP was detected in all samples, with total OPE concentrations ranging from 218.8 to 636.6 ng/L. nih.gov It is plausible that this compound, if used in significant quantities, would also be found in similar concentration ranges in aquatic systems, particularly in areas with industrial or municipal discharges.

Table 2: Illustrative Concentrations of Analogous Short-Chain Alkyl OPEs in Aquatic Environments

| Compound | Water Matrix | Concentration Range (ng/L) | Location |

|---|---|---|---|

| Triethyl phosphate (TEP) | Source Water | Detected in all 23 sites | China |

| Trimethyl phosphate (TMP) | Wastewater (Anaerobic Stage) | 69.0 - 70.1 | Municipal WWTP |

| Triethyl phosphate (TEP) | Human Urine | 110 - 2470 | General Population |

Source: tandfonline.comresearchgate.netnih.govtandfonline.com. This table presents data for analogous compounds to illustrate potential occurrence levels, as specific data for this compound is unavailable.

Terrestrial Environments

The occurrence of OPEs in terrestrial environments is influenced by factors such as atmospheric deposition, sewage irrigation, and the application of biosolids or mulch films. mdpi.com OPEs can be adsorbed to soil particles, and their persistence is governed by biodegradation and hydrolysis rates. scielo.org.mx While some OPEs are considered persistent in soil, short-chain alkyl OPEs like TMP are expected to have very high mobility in soil. nih.govmdpi.com This suggests that this compound would likely be mobile in the soil column and could potentially leach into groundwater. Concentrations of total OPEs in Arctic soils have been found to range from 1.33 ng/g to 17.5 ng/g dry weight, indicating that even remote terrestrial environments are impacted. nih.gov

Atmospheric Distribution

Due to their semi-volatile nature, OPEs are widely distributed in the atmosphere, partitioned between the gas and particle phases. nih.gov Long-range atmospheric transport is a significant mechanism for the distribution of OPEs to remote regions like the Arctic. nih.gov For example, tris(2-chloroethyl) phosphate (TCEP), a short-chain chlorinated OPE, was the dominant compound in Arctic air in one study, with an average concentration of 180 ± 122 pg/m³. nih.gov The total concentrations of OPEs in the Arctic atmosphere ranged from 357 pg/m³ to 852 pg/m³. nih.gov Given the volatility of short-chain alkyl OPEs, it is expected that this compound would also be subject to atmospheric transport and deposition.

Future Research Directions and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Green Chemistry Principles

The conventional synthesis of phosphate (B84403) esters often involves reagents and conditions that are misaligned with modern principles of green chemistry. Future research should prioritize the development of more sustainable synthetic pathways to Dimethyl propan-2-yl phosphate. This involves exploring alternative reagents, solvent-free conditions, and energy-efficient methods.

Key research objectives include:

Catalyst Development: Investigating novel organocatalysts or nanocatalysts to replace traditional, more hazardous catalysts. Porous materials like mesoporous titania-ceria mixed oxides could offer high surface area and enhanced catalytic activity.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption. For example, microwave-assisted synthesis of phosphonates has been shown to achieve high yields in minutes compared to hours for conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve cycloaddition reactions or transesterification processes under mild conditions.

The "greening" of phosphonate (B1237965) and phosphate ester chemistry is a critical step toward reducing the environmental footprint of these widely used compounds.

Advanced Mechanistic Studies using Integrated Experimental and Computational Methodologies

A deep understanding of the reaction mechanisms governing the formation, transformation, and degradation of this compound is essential for controlling its reactivity and predicting its behavior. An integrated approach, combining advanced experimental techniques with computational modeling, offers the most promising path forward.

Experimental Approaches: In-situ monitoring of reactions using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) can provide real-time data on reaction kinetics and intermediate formation.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic signatures. This can help elucidate the roles of catalysts and solvents and explain observed reactivity and selectivity.

By combining these methodologies, researchers can gain unprecedented insight into mechanisms like hydrolysis, thermal decomposition, and photochemical degradation, which are crucial for both synthetic applications and environmental fate assessment.

Exploration of this compound as a Model Compound in Broader Chemical Systems

With its relatively simple, asymmetric structure, this compound is an ideal candidate to serve as a model compound for studying the broader class of organophosphate esters (OPEs). OPEs are widely used as flame retardants and plasticizers and are now recognized as emerging environmental pollutants. mdpi.commdpi.com

Research in this area could focus on:

Structure-Activity Relationships: Systematically modifying the alkyl groups of the phosphate ester and studying how these changes affect its physical, chemical, and biological properties. This can help in designing OPEs with specific functionalities and reduced environmental impact.

Degradation Pathways: Using this compound to study fundamental degradation mechanisms (e.g., hydrolysis, biodegradation) that are common to more complex OPEs. The metabolites of such processes, like dimethyl phosphate (DMP) and diethyl phosphate (DEP), are often monitored in human and environmental samples. researchgate.net

Toxicological Profiling: Employing it as a standard in the development of toxicological assays to understand how OPEs interact with biological systems. Phosphonates, a related class of compounds, are known to mimic natural phosphate esters and can inhibit a range of enzymes. mdpi.com

Innovations in Analytical Characterization for Complex Matrices

The detection and quantification of OPEs like this compound in complex environmental and biological matrices present a significant analytical challenge. Future research must focus on developing more rapid, sensitive, and field-portable analytical methods.

Innovations should aim to overcome the limitations of traditional chromatographic methods, which often require extensive sample preparation and long analysis times. iu.edu Promising areas for development include:

Ambient Ionization Mass Spectrometry: Techniques like Paper Spray Mass Spectrometry (PS-MS) allow for the direct analysis of samples with minimal preparation, offering a rapid screening tool. iu.edu

Advanced Spectroscopic Methods: Paper-based Surface-Enhanced Raman Spectroscopy (pSERS) can provide structural information and sensitive detection, making it suitable for field screening before laboratory confirmation by mass spectrometry. iu.edu

Sensor Technology: Development of selective chemical sensors for the real-time monitoring of specific phosphate esters in air, water, or soil.

| Technique | Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| Paper Spray Mass Spectrometry (PS-MS) | Ambient ionization of analytes from a paper substrate for MS analysis. | Rapid analysis, minimal sample preparation, high sensitivity and specificity. iu.edu | Screening for presence in water, soil extracts, or consumer products. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Field-portable, non-destructive, provides structural information. iu.edu | On-site detection and identification in environmental samples. |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Separation of volatile compounds followed by mass analysis. | High separation efficiency, established method for OPE quantification. | Accurate quantification of isomers and trace levels in complex matrices. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by mass analysis. | Suitable for polar and thermally labile OPEs and their metabolites. | Analysis of degradation products and metabolites in biological fluids. |

Understanding Long-Term Environmental Fate and Global Cycling of Phosphate Esters

Organophosphate esters are now ubiquitous in the global environment, detected in everything from urban air to polar ice caps. mdpi.comresearchgate.net However, the environmental behavior and ultimate fate of individual OPEs can vary significantly based on their chemical properties. nih.gov There is a critical need for specific research on the environmental lifecycle of this compound.

Future studies should address:

Environmental Persistence: Determining the rates of degradation through key environmental processes such as hydrolysis, photolysis, and biodegradation. Chlorinated OPEs, for example, are known to be more resistant to degradation than non-chlorinated alkyl-OPEs. mdpi.comacs.org

Transport and Mobility: Investigating its partitioning between air, water, soil, and sediment. The relatively high water solubility of some OPEs facilitates their transport in aquatic systems. mdpi.comacs.org Multimedia urban models can be adapted to predict the emissions and fate of specific OPEs in different environments. researchgate.netnih.gov

Bioaccumulation Potential: Assessing its tendency to accumulate in aquatic and terrestrial organisms. This requires determining properties like the octanol-water partition coefficient (log Kow).

Understanding the global cycling of OPEs is essential for assessing their long-term impact on ecosystems and human health. mdpi.comresearchgate.net By focusing on a specific yet representative compound like this compound, researchers can contribute valuable data to these larger environmental models.

Q & A

Basic Research Questions